![molecular formula C6H7N5O3 B2874753 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 890095-33-7](/img/structure/B2874753.png)
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine, also known as MOODA, is a chemical compound that has been extensively studied for its potential use in scientific research applications. MOODA is a heterocyclic compound that contains both oxadiazole and amine functional groups, which make it a versatile molecule for use in a variety of research fields.
Mechanism of Action
The exact mechanism of action of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has been shown to inhibit the activity of several kinases and phosphatases, which are important regulators of cellular signaling pathways.
Biochemical and Physiological Effects:
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine in lab experiments is its versatility. 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can be easily modified to incorporate different functional groups, which makes it a useful tool for studying a wide range of biological processes. However, one limitation of using 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine. One area of interest is the development of new synthetic methods for producing 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine and related compounds. Another area of research is the investigation of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine and its effects on cellular signaling pathways.
Synthesis Methods
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can be synthesized using a variety of methods, including the reaction of 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid with ammonia or a primary amine. Another synthesis method involves the reaction of 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride, followed by reaction with an amine.
Scientific Research Applications
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for imaging cells and tissues, as a potential therapeutic agent for the treatment of cancer and other diseases, and as a tool for studying protein-protein interactions.
properties
IUPAC Name |
4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O3/c1-12-2-3-8-6(11-13-3)4-5(7)10-14-9-4/h2H2,1H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXJHEUODYQVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
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